molecular formula C19H24FN5O2 B2450190 N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2319855-87-1

N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

Cat. No. B2450190
CAS RN: 2319855-87-1
M. Wt: 373.432
InChI Key: QTDUGQHLWFRLOJ-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, also known as AFA, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. AFA is a piperazine derivative that exhibits promising pharmacological properties, including anti-tumor and anti-inflammatory activities.

Scientific Research Applications

N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important factors in cancer metastasis. N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide for lab experiments is its high degree of purity, which ensures reproducibility and accuracy of results. N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is also stable under a variety of conditions, making it suitable for long-term storage and use in experiments. However, one limitation of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide. One area of interest is the development of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, which may lead to the development of more potent and selective inhibitors of topoisomerase II and COX-2. Additionally, the potential use of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide as a diagnostic tool for cancer and inflammatory diseases is an area of active investigation.

Synthesis Methods

The synthesis of N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves the reaction of 1-adamantylamine, 5-fluoropyrimidin-2-ylamine, and 3-oxo-1-piperazinecarboxylic acid in the presence of a coupling agent. The reaction yields N-(1-Adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

properties

IUPAC Name

N-(1-adamantyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c20-15-9-21-17(22-10-15)25-2-1-24(11-16(25)26)18(27)23-19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14H,1-8,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDUGQHLWFRLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC23CC4CC(C2)CC(C4)C3)C5=NC=C(C=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(adamantan-1-yl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

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